A Comprehensive Technical Guide to (4-Ethynylphenyl)trimethylsilane (CAS No. 16116-92-0) for Advanced Research Applications
A Comprehensive Technical Guide to (4-Ethynylphenyl)trimethylsilane (CAS No. 16116-92-0) for Advanced Research Applications
Introduction
(4-Ethynylphenyl)trimethylsilane is a versatile bifunctional molecule that has become an indispensable tool in modern organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a phenyl ring functionalized with a terminal alkyne at one end and a trimethylsilyl (TMS) group at the other, provides a unique combination of reactivity and stability. The TMS group serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired side reactions while allowing for selective deprotection under specific conditions. This guide provides an in-depth exploration of (4-Ethynylphenyl)trimethylsilane, covering its fundamental properties, synthesis, and key applications, with a focus on the practical insights required by researchers and drug development professionals.
Physicochemical Properties and Specifications
The physical and chemical properties of (4-Ethynylphenyl)trimethylsilane are critical for its handling, reaction setup, and purification. The compound is typically a colorless to pale yellow liquid.[1][2][3][4] Key specifications are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 16116-92-0 | [1][2][5] |
| Molecular Formula | C₁₁H₁₄Si | [2][3][5] |
| Molecular Weight | 174.32 g/mol | [2][3] |
| Appearance | Colorless to Yellow clear liquid | [1][2][4] |
| Purity | >98.0% (GC) | [1][2][6] |
| Boiling Point | 75 °C at 4 mmHg | [2][3][4] |
| Specific Gravity | 0.90 | [2][3] |
| Refractive Index | ~1.52 | [3][6] |
| Synonyms | 1-Ethynyl-4-(trimethylsilyl)benzene, 4-(Trimethylsilyl)phenylacetylene | [1][2][3] |
Core Synthesis: The Sonogashira Cross-Coupling Reaction
The most prevalent and efficient method for synthesizing (4-Ethynylphenyl)trimethylsilane is the Sonogashira cross-coupling reaction.[7][8][9] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. In this specific synthesis, ethynyltrimethylsilane is coupled with a 4-halobenzene derivative (commonly 4-iodobenzene or 4-bromobenzene).
Mechanistic Rationale
The reaction relies on a dual catalytic system: a palladium(0) complex and a copper(I) salt.[9][10]
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Palladium Cycle: The palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, undergoes oxidative addition with the aryl halide. This is the rate-determining step and is faster for iodides than bromides.[9][10]
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (e.g., an amine) to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.[9]
-
Transmetalation & Reductive Elimination: The copper acetylide then transfers the alkynyl group to the palladium complex (transmetalation). The resulting palladium complex undergoes reductive elimination to yield the final product, (4-Ethynylphenyl)trimethylsilane, and regenerate the active palladium(0) catalyst.[10]
Caption: Sonogashira coupling for the synthesis of (4-Ethynylphenyl)trimethylsilane.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Reagents: Add degassed triethylamine (Et₃N, 4.0 eq) as both the base and solvent. The amine base is critical for scavenging the HX produced and facilitating the formation of the copper acetylide.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) to the mixture via syringe. A slight excess ensures complete consumption of the more valuable aryl halide.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield pure (4-Ethynylphenyl)trimethylsilane.
-
Key Applications in Research & Development
The utility of (4-Ethynylphenyl)trimethylsilane stems from its dual functionality. The TMS-protected alkyne is stable to many reaction conditions, while the aromatic ring can participate in various transformations.
A Linchpin in Azide-Alkyne "Click" Chemistry
The most prominent application is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[11][12] After deprotection of the TMS group (typically with a fluoride source like TBAF or a simple base like K₂CO₃ in methanol) to reveal the terminal alkyne, the molecule is ready to be "clicked" onto an azide-functionalized partner.
This reaction is exceptionally reliable and forms a stable triazole linkage, making it ideal for:
-
Drug Discovery: Linking molecular fragments to build libraries of potential drug candidates.[12][13]
-
Bioconjugation: Attaching probes, tags, or therapeutic agents to biomolecules like proteins and nucleic acids.[12]
-
Materials Science: Creating functionalized polymers and surfaces.[13]
Caption: Workflow for using (4-Ethynylphenyl)trimethylsilane in Click Chemistry.
Protocol for a Typical CuAAC Reaction
This protocol assumes the TMS group has been removed to yield 4-ethynylphenyl.
-
Reagent Preparation: In a vial, dissolve the azide-containing substrate (1.0 eq) and the terminal alkyne (1.0-1.1 eq) in a suitable solvent system (e.g., a t-BuOH/H₂O mixture).
-
Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst solution. A common method is to mix sodium ascorbate (0.2 eq, from a freshly prepared aqueous solution) with copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq).[14] The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[14][15]
-
Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours and can be monitored by TLC or LC-MS.
-
Isolation: The product can typically be isolated by filtration if it precipitates, or by standard extractive workup followed by chromatography. The high efficiency of the reaction often simplifies purification.[15]
Building Block for Conjugated Materials
(4-Ethynylphenyl)trimethylsilane is a key precursor for synthesizing oligo(phenylene ethynylene)s (OPEs), which are rigid, rod-like molecules studied for their applications in molecular electronics, sensors, and nanotechnology.[4][16] Iterative Sonogashira coupling and deprotection steps allow for the controlled, stepwise construction of these molecular wires. The TMS group is essential in these multi-step syntheses, ensuring that coupling occurs only at the desired position.[17]
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.[1]
-
Storage: Store in a cool, dry place, typically refrigerated (0-10 °C).[2][3] The compound should be stored under an inert gas atmosphere (e.g., argon or nitrogen) as it is sensitive to moisture and heat.[3][6]
-
Safety: The compound is a combustible liquid.[2][3] In case of skin contact, wash with plenty of water.[1] Contaminated clothing should be removed and washed before reuse.[1]
Conclusion
(4-Ethynylphenyl)trimethylsilane is a cornerstone reagent for modern chemical synthesis. Its well-defined reactivity, enabled by the TMS-protected alkyne, allows for its strategic incorporation into complex molecular architectures. From the robust and reliable Sonogashira coupling for its synthesis to its widespread use in click chemistry for bioconjugation and drug discovery, this compound provides a dependable platform for innovation. Understanding its properties, synthetic routes, and reaction protocols is essential for any researcher aiming to leverage its power in creating next-generation molecules and materials.
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